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  • Product: 1-(5-Nitropyridin-2-yl)piperidin-3-ol
  • CAS: 88374-36-1

Core Science & Biosynthesis

Foundational

Advanced Safety & Technical Handling Whitepaper: 1-(5-Nitropyridin-2-yl)piperidin-3-ol

Executive Summary In modern drug discovery, functionalized nitropyridines are highly valued as electrophilic intermediates, kinase inhibitor scaffolds, and precursors for biologically active heterocycles. 1-(5-Nitropyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized nitropyridines are highly valued as electrophilic intermediates, kinase inhibitor scaffolds, and precursors for biologically active heterocycles. 1-(5-Nitropyridin-2-yl)piperidin-3-ol (Molecular Formula: C₁₀H₁₃N₃O₃) represents a convergence of two distinct chemical spaces: an electron-deficient 5-nitropyridine ring and a highly polar, hydrogen-bonding piperidin-3-ol moiety.

Standard Safety Data Sheets (SDS) often reduce chemical hazards to generic warnings. However, for researchers and drug development professionals, understanding the causality behind a compound's reactivity is critical for designing safe, scalable laboratory workflows. This whitepaper synthesizes physicochemical profiling, mechanistic toxicology, and self-validating safety protocols to provide an authoritative guide for handling this specific class of compounds.

Physicochemical Profiling & Structural Implications

The hazard profile of 1-(5-Nitropyridin-2-yl)piperidin-3-ol is dictated by its dual-functional nature. The piperidin-3-ol substructure imparts hygroscopicity and acts as a weak base, which can cause severe skin burns and eye damage[1][2]. Conversely, the 5-nitropyridine core is a potent electrophile. The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (S_NAr) and enzymatic reduction.

Table 1: Synthesized Physicochemical & Hazard Data

Note: Data is synthesized from structural analogs (piperidin-3-ol and 5-nitropyridine derivatives) to establish a conservative safety envelope[2][3].

Property / Hazard ClassValue / GHS ClassificationMechanistic Rationale
Molecular Weight 223.23 g/mol Small molecule; readily absorbed through biological membranes.
Physical State Yellow/Orange Crystalline SolidColoration is characteristic of conjugated nitroaromatic charge-transfer complexes.
Solubility DMSO, DMF, DCM, MethanolHigh solubility in polar aprotic solvents (DMSO) drastically increases dermal penetration risk.
Acute Toxicity (Oral) Category 3 / 4 (H301/H302)Nitroaromatics exhibit high systemic toxicity due to rapid GI absorption and hepatic metabolism[3][4].
Skin/Eye Corrosion Category 1 / 2 (H314/H319)The piperidinol nitrogen and hydroxyl groups induce localized alkaline hydrolysis of tissues[2].
Specific Target Organ Tox. STOT SE 3 (H335)Inhalation of crystalline dust severely irritates respiratory mucosa[3].

Mechanistic Toxicology: The "Why" Behind the Hazards

To design effective safety protocols, scientists must understand the biological fate of the compound upon accidental exposure. The primary toxicological threat of 1-(5-Nitropyridin-2-yl)piperidin-3-ol stems from in vivo nitroreduction .

When absorbed, nitroaromatics are rapidly processed by hepatic cytochrome P450 enzymes and cytosolic nitroreductases. The nitro group (-NO₂) is sequentially reduced to a nitroso (-NO) and then a hydroxylamine (-NHOH) intermediate[5].

  • Oxidative Stress: These intermediates engage in futile redox cycling, consuming cellular antioxidants (like Glutathione) and generating massive amounts of Reactive Oxygen Species (ROS)[5].

  • Macromolecular Adduction: The electrophilic hydroxylamine species can covalently bind to nucleophilic sites on DNA and proteins, leading to mutagenesis and cellular apoptosis.

ToxicityPathway Compound 1-(5-Nitropyridin-2-yl) piperidin-3-ol Metabolism Hepatic Nitroreduction (CYP450 / Nitroreductases) Compound->Metabolism Dermal/Oral Exposure ReactiveSpecies Nitroso / Hydroxylamine Intermediates Metabolism->ReactiveSpecies Enzymatic Reduction OxidativeStress ROS Generation & Oxidative Stress ReactiveSpecies->OxidativeStress Redox Cycling DNAAdducts Covalent DNA/Protein Adduction ReactiveSpecies->DNAAdducts Electrophilic Attack Detox Glutathione (GSH) Conjugation ReactiveSpecies->Detox Phase II Metabolism CellDamage Cellular Apoptosis & Tissue Toxicity OxidativeStress->CellDamage DNAAdducts->CellDamage

Fig 1: In vivo biotransformation and toxicological signaling pathway of nitropyridine derivatives.

Self-Validating Laboratory Protocols

Standard operating procedures (SOPs) fail when they rely solely on human compliance without verification. The following protocols integrate self-validation mechanisms to ensure absolute containment.

Protocol 1: High-Containment Weighing & Solubilization

Because this compound is highly active and often dissolved in DMSO for biological assays, standard nitrile gloves are insufficient. DMSO acts as a molecular Trojan horse, carrying dissolved nitropyridines through nitrile barriers in under 5 minutes.

Step-by-Step Methodology:

  • Environmental Setup: Perform all dry powder handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical powder hood to prevent inhalation of STOT SE 3 dusts[3][6].

  • Strategic PPE Selection:

    • Dry Handling: Standard 5-mil nitrile gloves are acceptable.

    • Solvent Handling (DMSO/DMF): Don a pair of heavy-duty butyl rubber gloves over standard nitrile inner gloves. Butyl rubber provides superior resistance to polar aprotic solvents.

  • Static Control: Nitropyridine powders can hold static charges. Use an anti-static zero-charge ionizer gun on the spatulas and weigh boats prior to transfer to prevent aerosolization.

  • Solubilization: Add the solvent directly to the pre-weighed vial inside the hood. Cap tightly with a PTFE-lined septum before sonicating or vortexing.

  • Validation Step (UV Swabbing): Nitropyridines are highly conjugated and absorb strongly under UV light (typically quenching fluorescence at 254 nm or glowing under 365 nm depending on the background). After the procedure, swab the balance and hood surface with a methanol-soaked wipe. Inspect the area with a handheld UV lamp. Absence of UV-active residue validates the decontamination.

Protocol 2: Emergency Chemical Spill Mitigation

Sweeping up a chemical spill generates hazardous dust. Wet-wiping with water can exacerbate the corrosive nature of the piperidinol moiety[1].

Step-by-Step Methodology:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the area is well-ventilated[4].

  • Containment: Surround the spill with a chemical inert absorbent (e.g., diatomaceous earth or specialized HazMat pads). Never use combustible absorbents like sawdust, as nitroaromatics can be reactive.

  • Deactivation/Wetting: Gently mist the powder with a 1:1 mixture of Isopropanol and Water. This suppresses dust formation without causing violent dissolution.

  • Collection: Use non-sparking tools to scoop the wetted slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Validation Step (pH & UV Check): Wash the spill surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual piperidinol base, followed by a water rinse. Check the surface pH with indicator paper to ensure neutrality (pH ~7), and perform a final UV light inspection to confirm the removal of the nitropyridine core.

Storage and Incompatibility Dynamics

To maintain chemical stability and prevent hazardous degradation, the storage environment must be strictly controlled.

  • Atmosphere & Temperature: Store at 2–8°C under an inert gas atmosphere (Argon or Nitrogen). The piperidin-3-ol moiety is hygroscopic and air-sensitive[2].

  • Incompatibilities: Keep strictly isolated from strong oxidizing agents, strong acids, and reducing agents[1][3]. Contact with strong reducing agents (like sodium borohydride or lithium aluminum hydride) will violently reduce the nitro group to an amine, releasing immense exothermic heat and potentially causing a localized pressure explosion.

  • Thermal Decomposition: If involved in a fire, the compound will undergo thermal decomposition to emit highly toxic fumes, including Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Nitrogen Oxides (NOx)[1][4].

References

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 1-(5-Nitropyridin-2-yl)piperidin-3-ol

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(5-Nitropyridin-2-yl)piperidin-3-ol as a versatile interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(5-Nitropyridin-2-yl)piperidin-3-ol as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore the intrinsic chemical properties of this building block that render it valuable, detail core synthetic transformations, and provide validated, step-by-step protocols. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not merely instructional but also educational. A conceptual application towards the synthesis of a PARP inhibitor-like scaffold, inspired by the structure of Niraparib, will be used as a case study to illustrate its utility in modern drug discovery.

Introduction: The Strategic Value of the Nitropyridine-Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency due to their favorable pharmacological properties and synthetic accessibility. Both the pyridine ring and the piperidine ring are considered "privileged structures" in drug design.[1][2] Pyridine derivatives are integral to numerous FDA-approved drugs, offering a key N-heterocyclic motif.[1][3][4] Similarly, the chiral piperidine core is a prominent feature in a vast array of bioactive molecules and approved pharmaceuticals.[2]

The compound 1-(5-Nitropyridin-2-yl)piperidin-3-ol combines these two powerful motifs into a single, highly functionalized building block. Its value stems from three key features:

  • The 5-Nitropyridine Moiety: The electron-withdrawing nitro group serves two primary purposes. First, it activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the C2 position, which is how the piperidine ring is typically introduced. Second, the nitro group is a synthetic linchpin, readily reduced to a primary aniline. This amino group provides a crucial vector for further molecular elaboration, often forming amides, ureas, or participating in cross-coupling reactions to build the final API.[1][5]

  • The Piperidin-3-ol Core: This saturated heterocycle provides a three-dimensional scaffold that can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The hydroxyl group at the 3-position offers a convenient handle for introducing further diversity, allowing for fine-tuning of a compound's binding affinity and selectivity.

  • Stereochemical Potential: The C3 carbon of the piperidine ring is a stereocenter. Access to enantiomerically pure forms of this intermediate is critical, as the stereochemistry of an API often dictates its efficacy and safety profile.

This guide will detail the fundamental reactions that leverage these features to construct complex, API-level molecules.

Core Synthetic Transformations & Mechanistic Rationale

The true power of 1-(5-Nitropyridin-2-yl)piperidin-3-ol lies in its capacity to undergo a series of predictable and high-yielding transformations. We will focus on the two most critical reactions that unlock its potential as an API intermediate.

G start_node 1-(5-Nitropyridin-2-yl)piperidin-3-ol path1_node Pathway 1: Nitro Group Reduction start_node->path1_node H₂, Pd/C path2_node Pathway 2: Hydroxyl Functionalization start_node->path2_node Acyl Chloride or Mitsunobu Reagents product1_node 1-(5-Aminopyridin-2-yl)piperidin-3-ol (Key Amine Intermediate) path1_node->product1_node product2_node Ester / Ether Derivatives (Side-Chain Modification) path2_node->product2_node api_node API Synthesis (e.g., Amide Coupling, Cross-Coupling) product1_node->api_node

Caption: Synthetic utility of 1-(5-Nitropyridin-2-yl)piperidin-3-ol.

Pathway 1: Reduction of the Nitro Group to a Primary Amine

This is arguably the most crucial transformation for this intermediate. The conversion of the aromatic nitro group to an amine transforms an electron-poor pyridine ring into an electron-rich one, drastically altering its reactivity and providing a nucleophilic site essential for building more complex structures.

Causality & Experimental Choice: Catalytic hydrogenation is the preferred method for this reduction in an industrial setting due to its high efficiency, clean reaction profile, and the fact that the only byproduct is water. Palladium on carbon (Pd/C) is the catalyst of choice because it is highly effective for aryl nitro group reductions and is relatively inexpensive and robust. The use of a protic solvent like methanol or ethanol is standard as it facilitates the reaction and solubilizes the starting material.

(See Section 4.1 for Detailed Protocol)

Pathway 2: Functionalization of the Secondary Hydroxyl Group

The hydroxyl group on the piperidine ring is a secondary handle for modification. This site can be used to attach side chains that may interact with specific pockets of a biological target or to modulate the overall physicochemical properties of the molecule.

Causality & Experimental Choice: Acylation with an acyl chloride or anhydride is a straightforward and high-yielding method to form an ester. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion. This approach is chosen for its simplicity and the wide availability of diverse acyl chlorides. For more complex ether formations, a Mitsunobu reaction provides a reliable, albeit more complex, method for inverting the stereocenter if needed.

(See Section 4.2 for Detailed Protocol)

Case Study: Conceptual Synthesis of a Niraparib-like Scaffold

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer.[6] Its chemical structure is 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide. A key component of Niraparib is the (S)-3-phenylpiperidine moiety. While published syntheses of Niraparib do not start from our exact intermediate, we can use it to conceptually construct a similar scaffold, demonstrating how our building block would be applied in a real-world drug development context.

The core strategy involves:

  • Reducing the nitro group of our starting material to get 1-(5-aminopyridin-2-yl)piperidin-3-ol.

  • Using this amine for a subsequent coupling reaction to build a more complex core, analogous to the indazole moiety in Niraparib.

G start 1-(5-Aminopyridin-2-yl)piperidin-3-ol step1 Amide Coupling (EDC, HOBt) start->step1 reagent Indazole-7-carboxylic acid (or activated derivative) reagent->step1 intermediate N-(2-(3-hydroxypiperidin-1-yl)pyridin-5-yl)-2H-indazole-7-carboxamide step1->intermediate final_api Niraparib-like Scaffold intermediate->final_api Further Modifications

Caption: Conceptual workflow for a Niraparib-like scaffold.

This conceptual pathway highlights the importance of the amine generated from the nitro reduction. The formation of a stable amide bond is a cornerstone of medicinal chemistry, and our intermediate is perfectly poised for this type of reaction.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

Objective: To synthesize 1-(5-aminopyridin-2-yl)piperidin-3-ol from 1-(5-nitropyridin-2-yl)piperidin-3-ol.

Reagents & Materials Quantity Supplier/Grade CAS No.
1-(5-Nitropyridin-2-yl)piperidin-3-ol5.0 g (22.4 mmol)Synthesis GradeN/A
Palladium on Carbon (10 wt. %)250 mg (5 mol %)Acros/Aldrich7440-05-3
Methanol (MeOH)100 mLHPLC Grade67-56-1
Hydrogen (H₂) gas1 atm (balloon)High Purity1333-74-0
Celite®As neededFiltration Grade61790-53-2

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(5-nitropyridin-2-yl)piperidin-3-ol (5.0 g).

  • Add methanol (100 mL) and stir until the solid is fully dissolved.

  • Carefully add 10% Palladium on Carbon (250 mg) to the solution. Note: Pd/C can be pyrophoric; handle with care and do not add to a dry flask.

  • Seal the flask with a septum and purge the system with nitrogen gas for 5 minutes.

  • Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle three times.

  • Leave the reaction to stir vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in Dichloromethane). The product spot should be significantly more polar than the starting material. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully purge the flask with nitrogen gas for 10 minutes to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification & Characterization:

  • The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.

  • Expected Outcome: A pale yellow or off-white solid.

  • Characterization:

    • ¹H NMR: Expect disappearance of the signals in the aromatic region corresponding to the nitropyridine and the appearance of new signals in the aromatic region corresponding to the aminopyridine.

    • Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.

Protocol 2: Acylation of the Hydroxyl Group

Objective: To synthesize 1-(5-nitropyridin-2-yl)piperidin-3-yl acetate.

Reagents & Materials Quantity Supplier/Grade CAS No.
1-(5-Nitropyridin-2-yl)piperidin-3-ol2.0 g (8.96 mmol)Synthesis GradeN/A
Dichloromethane (DCM)40 mLAnhydrous75-09-2
Triethylamine (TEA)1.87 mL (13.4 mmol)Reagent Grade121-44-8
Acetyl Chloride0.70 mL (9.86 mmol)Reagent Grade75-36-5
Saturated NaHCO₃ solution50 mLLab Grade144-55-8
Brine30 mLLab GradeN/A
Anhydrous MgSO₄As neededLab Grade7487-88-9

Procedure:

  • Dissolve 1-(5-nitropyridin-2-yl)piperidin-3-ol (2.0 g) in anhydrous DCM (40 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.87 mL) dropwise to the stirred solution.

  • Slowly add acetyl chloride (0.70 mL) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The product should be less polar than the starting material.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification & Characterization:

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Expected Outcome: A yellow oil or low-melting solid.

  • Characterization:

    • ¹H NMR: Expect the appearance of a singlet around 2.1 ppm corresponding to the acetyl methyl group, and a downfield shift of the proton at the C3 position of the piperidine ring.

    • Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.

Conclusion

1-(5-Nitropyridin-2-yl)piperidin-3-ol is a strategically designed chemical intermediate with significant potential in the synthesis of complex APIs. Its value is derived from the orthogonal reactivity of its three key functional regions: the reducible nitro group, the modifiable hydroxyl group, and the stable piperidine scaffold. The protocols detailed herein provide a reliable foundation for researchers to utilize this building block effectively. By understanding the chemical principles behind each transformation, scientists can rationally design and execute synthetic routes towards novel therapeutic agents, accelerating the pace of drug discovery and development.

References

  • The Pharmaceutical Significance of Nitropyridine Deriv
  • Exploring the Biological Activity of Nitropyridine Deriv
  • Nitropyridines in the Synthesis of Bioactive Molecules.
  • Synthesis of Niraparib, a cancer drug candid
  • A review on the medicinal importance of pyridine derivatives.
  • A kind of synthetic method for preparing Niraparib.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines.White Rose Research Online.
  • Processes for the preparation of Niraparib and intermediates thereof.
  • Nitropyridines in the Synthesis of Bioactive Molecules.MDPI.
  • METHODS OF MANUFACTURING OF NIRAPARIB.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Optimization for 1-(5-Nitropyridin-2-yl)piperidin-3-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges during the synthesis and purification of 1-(5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges during the synthesis and purification of 1-(5-Nitropyridin-2-yl)piperidin-3-ol and its derivatives.

Mechanistic Overview: The Chromatography of Polyfunctional Heterocycles

Purifying 1-(5-Nitropyridin-2-yl)piperidin-3-ol via standard silica gel column chromatography frequently results in severe peak tailing, irreversible adsorption, and poor resolution. To optimize this separation, we must first understand the structural causality driving its behavior on a stationary phase:

  • The Conjugated Nitrogen: Unlike a standard basic piperidine, the piperidine nitrogen in this molecule is conjugated with the highly electron-withdrawing 5-nitropyridine ring. This delocalization (similar to an enamine or aniline) significantly reduces its basicity[1].

  • Hydrogen Bonding Networks: The molecule possesses a free hydroxyl group (-OH) at the 3-position (a strong hydrogen bond donor and acceptor) and a highly polar nitro group (-NO 2​ ).

  • Silanol Interaction: Bare silica gel (SiO 2​ ) is populated with acidic silanol groups (Si-OH, pKa ~4.5). These silanols act as aggressive hydrogen bond donors to the hydroxyl and pyridine groups of your analyte, leading to secondary retention mechanisms that cause streaking and tailing[2].

To achieve high-purity fractions, the chromatographic system must be engineered to disrupt these secondary interactions.

Troubleshooting Guides & FAQs

Q1: Why does 1-(5-Nitropyridin-2-yl)piperidin-3-ol streak heavily on my TLC plates and tail during flash chromatography? A1: This is a direct consequence of hydrogen bonding and weak acid-base interactions between the analyte's polar functional groups and the acidic silanols on the silica surface. To resolve this, you must mask the silica's active sites. Adding a small amount of a competing base, such as 1–2% Triethylamine (TEA) or ammonium hydroxide (NH 4​ OH), to your mobile phase neutralizes the acidic silanols[3]. TEA acts as a sacrificial base; because it is highly basic (pKa ~10.7), it preferentially binds to the silanols, forcing your target molecule to elute based purely on partition/adsorption rather than ion-exchange[4].

Q2: I added 1% TEA to my Hexane/EtOAc gradient, but my target compound is now co-eluting with the unreacted piperidin-3-ol starting material. How do I separate them? A2: Unreacted piperidin-3-ol is a highly basic secondary amine, whereas your product's nitrogen is deactivated by the nitropyridine ring. When you add TEA, you suppress the retention of both compounds, which can compress their retention times ( Rf​ ) and cause co-elution. Solution: Switch your stationary phase. Using an Amine-functionalized silica (NH 2​ -silica) column provides a naturally basic surface. This eliminates the need for TEA and separates the compounds based on the strong polarity difference between the free amine and the nitro-aromatic system[5].

Q3: How can I ensure the TEA is completely removed from my purified fractions? A3: TEA is volatile (bp 89°C) but can stubbornly remain in the form of trace salts, which will interfere with downstream NMR or biological assays. Solution: After primary rotary evaporation, reconstitute the residue in toluene or dichloromethane (DCM) and co-evaporate under reduced pressure 2–3 times. The azeotropic-like removal will strip residual TEA[2]. Alternatively, switch your modifier to aqueous ammonia (NH 4​ OH) in a DCM/Methanol system, as it evaporates much more cleanly.

Q4: Can I use Reverse-Phase Liquid Chromatography (RPLC) for this purification? A4: Yes. If normal-phase optimization fails, RPLC (C18) is highly effective. In RPLC, adding TEA to the mobile phase interacts with ionized, un-endcapped silanols on the C18 silica base, reducing secondary interactions and sharpening the peak shape of polar heterocycles[6].

Diagnostic Workflow Visualization

Below is the self-validating logical pathway for troubleshooting this specific purification.

ChromatographyOptimization Node1 Crude Mixture: 1-(5-Nitropyridin-2-yl)piperidin-3-ol Node2 Initial TLC Screening (e.g., Hexane/EtOAc or DCM/MeOH) Node1->Node2 Node3 Observation: Severe Tailing or Streaking? Node2->Node3 Node4 Modify Mobile Phase: Add 1-2% TEA or NH4OH Node3->Node4 Yes (Silanol Binding) Node7 Standard Elution & Fraction Collection Node3->Node7 No (Good Peak Shape) Node5 Observation: Co-elution with Starting Material? Node4->Node5 Node6 Switch Stationary Phase: Use Amine-Silica or C18 Node5->Node6 Yes (Poor Selectivity) Node5->Node7 No (Good Resolution) Node6->Node7 Node8 Evaporate & Co-evaporate with Toluene to Remove TEA Node7->Node8 Node9 Pure Target Compound Node8->Node9

Caption: Logical troubleshooting workflow for optimizing the chromatographic separation of 1-(5-Nitropyridin-2-yl)piperidin-3-ol.

Quantitative Data Presentation

The following table summarizes the causal effects of different mobile phase environments on the target molecule.

Table 1: Comparative Mobile Phase Systems for 1-(5-Nitropyridin-2-yl)piperidin-3-ol

Solvent SystemAdditiveMechanism of ActionExpected Result
Hexane / EtOAc (1:1)NoneStandard normal phase partition.Severe tailing, low recovery, irreversible binding.
Hexane / EtOAc (1:1)1% TEASilanol masking via sacrificial base.Sharp peaks, improved recovery, potential co-elution with amines.
DCM / MeOH (95:5)NoneH-bond disruption by polar protic MeOH.Moderate tailing, improved solubility.
DCM / MeOH (95:5)1% NH 4​ OHSilanol masking + H-bond disruption.Excellent peak shape, clean evaporation post-column.
H 2​ O / MeCN (Gradient)0.1% TFAReverse-phase (C18) ion suppression.High resolution, ideal for separating regioisomers.

Experimental Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system. By confirming column equilibrium prior to sample loading, you eliminate baseline drift and unpredictable retention shifts.

Protocol A: Normal Phase Silica Gel Chromatography with TEA Modifier

Step 1: Solvent Preparation Prepare a mobile phase of Hexane and Ethyl Acetate (e.g., 50:50 v/v) based on your optimized TLC conditions. Add Triethylamine (TEA) to achieve a final concentration of 1% (v/v)[2]. Mix thoroughly.

Step 2: Column Equilibration (Self-Validation Step) Pack the silica column. Pump the TEA-modified mobile phase through the column for at least 3 column volumes (CV). Validation: Monitor the eluent via UV detection (254 nm). The baseline will initially fluctuate as TEA binds to the silanols. Proceed to Step 3 only when the UV baseline is completely flat and stable, proving the silica active sites are fully saturated.

Step 3: Sample Loading Dissolve the crude 1-(5-Nitropyridin-2-yl)piperidin-3-ol in the minimum amount of DCM. Avoid dissolving in pure methanol, as a strong injection solvent will cause band broadening. Load the sample evenly onto the column head.

Step 4: Elution and Fraction Collection Run the gradient. The target compound will elute as a sharp, concentrated band due to the suppressed silanol interactions. Collect fractions and verify purity via TLC (using the same TEA-modified solvent system).

Step 5: Post-Purification Processing Pool the pure fractions and concentrate via rotary evaporation. To remove residual TEA, dissolve the resulting oil/solid in 10 mL of Toluene and evaporate to dryness. Repeat this co-evaporation step twice to yield the highly pure, TEA-free product.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 1-(5-Nitropyridin-2-yl)piperidin-3-ol vs. 1-(5-Nitropyridin-2-yl)piperidin-4-ol

As a Senior Application Scientist, selecting the correct regioisomer during the synthesis of complex active pharmaceutical ingredients (APIs) is critical. The piperidine scaffold is ubiquitous in drug discovery, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct regioisomer during the synthesis of complex active pharmaceutical ingredients (APIs) is critical. The piperidine scaffold is ubiquitous in drug discovery, frequently appearing in cellular-active allosteric inhibitors, such as WEE1 and FAK kinase inhibitors[1].

This comparison guide provides an in-depth mechanistic and practical analysis of two critical intermediates: 1-(5-Nitropyridin-2-yl)piperidin-3-ol (CAS: 88374-36-1)[2] and 1-(5-Nitropyridin-2-yl)piperidin-4-ol (CAS: 353258-16-9)[3]. While they share the same molecular weight and functional groups, the positional shift of the hydroxyl group from the 3-position to the 4-position fundamentally alters their steric environment and downstream reactivity.

Structural & Electronic Causality

To understand the reactivity of these two compounds, we must first analyze the electronic influence of the 5-nitropyridin-2-yl substituent.

The 5-nitropyridyl group is intensely electron-withdrawing due to the synergistic inductive effect of the pyridine nitrogen and the resonance effect of the para-positioned nitro group. When attached to the piperidine nitrogen, this group delocalizes the nitrogen's lone pair into the aromatic system.

  • Electronic Consequence: The piperidine nitrogen loses its basicity and nucleophilicity. It adopts a flattened, sp2 -like geometry, restricting rotation around the N-Aryl bond.

  • Mechanistic Impact: In standard 3-piperidinols, activating the hydroxyl group as a leaving group often leads to the nitrogen lone pair attacking the 3-position, forming a highly reactive bicyclic aziridinium intermediate . This typically results in a mixture of 3- and 4-substituted products or retained stereochemistry. However, because the 5-nitropyridyl group completely withdraws the nitrogen lone pair, aziridinium formation is suppressed .

The Steric Divide
  • 3-ol Isomer (Proximal): The hydroxyl group at the 3-position is spatially adjacent to the bulky, rigidified 5-nitropyridin-2-yl group. This creates significant steric hindrance for incoming nucleophiles or bulky oxidizing agents.

  • 4-ol Isomer (Distal): The hydroxyl group at the 4-position sits at the distal "tail" of the piperidine ring. Whether in an axial or equatorial conformation, it is highly accessible and free from the steric bulk of the N-aryl substituent.

G N_Aryl 5-Nitropyridin-2-yl Group (Electron Withdrawing) N_LonePair N-Lone Pair Delocalization (Non-Nucleophilic N) N_Aryl->N_LonePair Inductive & Resonance Isomer3 3-ol Isomer (CAS: 88374-36-1) Proximal to N-Aryl N_LonePair->Isomer3 Isomer4 4-ol Isomer (CAS: 353258-16-9) Distal to N-Aryl N_LonePair->Isomer4 Steric3 High Steric Hindrance Slower SN2, No Aziridinium Isomer3->Steric3 Steric4 Low Steric Hindrance Rapid SN2, High Yield Isomer4->Steric4

Caption: Structural and electronic influences dictating the reactivity of 3-ol and 4-ol isomers.

Comparative Reactivity Profile

Nucleophilic Substitution (Mitsunobu Inversion)

When subjected to Mitsunobu conditions (e.g., DIAD, PPh3​ , carboxylic acid), both isomers undergo clean SN​2 inversion[4]. Because the nitrogen lone pair is deactivated, the 3-ol isomer does not suffer from aziridinium-induced scrambling. However, the reaction rate differs drastically. The 4-ol isomer reacts rapidly due to its unhindered trajectory, whereas the 3-ol isomer requires extended reaction times and often higher equivalents of reagents to overcome the steric shielding of the N-aryl group.

Oxidation Kinetics & Product Stability

Both alcohols can be oxidized to their respective piperidinones (ketones).

  • The 4-ol smoothly oxidizes to 1-(5-nitropyridin-2-yl)piperidin-4-one, a highly stable crystalline intermediate.

  • The 3-ol oxidizes to 1-(5-nitropyridin-2-yl)piperidin-3-one. 3-Piperidinones have more acidic alpha-protons compared to 4-piperidinones, making them highly prone to alpha-enolization, racemization (if chiral), and base-catalyzed degradation during workup.

G Start Piperidinol Substrate (3-ol or 4-ol) Swern Swern Oxidation (DMSO, (COCl)2, Et3N, -78°C) Start->Swern Ketone3 3-Piperidinone (Prone to alpha-enolization) Swern->Ketone3 If 3-ol Ketone4 4-Piperidinone (Stable, isolated in high yield) Swern->Ketone4 If 4-ol

Caption: Comparative oxidation workflow and product stability for 3-ol and 4-ol isomers.

Quantitative Data Comparison

The following table summarizes the expected empirical performance of both isomers across standard synthetic transformations, grounded in their steric and electronic profiles.

Reactivity Metric1-(5-Nitropyridin-2-yl)piperidin-3-ol1-(5-Nitropyridin-2-yl)piperidin-4-ol
Steric Environment Hindered (Proximal to N-aryl group)Unhindered (Distal equatorial/axial)
Acylation Rate ( Ac2​O /Pyridine) Moderate (Requires DMAP / 12-16h)Rapid (Standard conditions / 2-4h)
Mitsunobu Inversion Clean SN​2 (No aziridinium), slower rateClean SN​2 , rapid rate
Oxidation Product 3-Piperidinone (Prone to enolization)4-Piperidinone (Highly stable)
N-Nucleophilicity Negligible (Delocalized lone pair)Negligible (Delocalized lone pair)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind critical steps is explicitly stated so researchers can adapt them to specific project constraints.

Protocol A: Stereospecific Mitsunobu Esterification

Objective: Invert the stereocenter of the piperidinol via SN​2 displacement without aziridinium interference.

  • Preparation: Dissolve 1.0 eq of the piperidinol and 1.2 eq of the desired carboxylic acid (e.g., 4-nitrobenzoic acid) in anhydrous THF (0.2 M).

    • Causality: Anhydrous conditions are mandatory. Trace moisture will hydrolyze the DIAD/Triphenylphosphine betaine intermediate, stalling the reaction.

  • Activation: Add 1.2 eq of Triphenylphosphine ( PPh3​ ). Cool the reaction flask to 0 °C using an ice bath.

  • Coupling: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C prevents the exothermic decomposition of the reactive betaine intermediate, ensuring it exclusively activates the hydroxyl group.

  • Validation & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc).

    • Note: The 4-ol isomer typically reaches full conversion in 2-3 hours. The 3-ol isomer may require 8-12 hours due to steric shielding.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Swern Oxidation to Piperidinone

Objective: Oxidize the hydroxyl group to a ketone while preventing over-oxidation or enolization side-reactions.

  • Reagent Formation: To a flame-dried flask containing anhydrous DCM at -78 °C, add 1.5 eq of Oxalyl chloride, followed by the dropwise addition of 3.0 eq of anhydrous DMSO. Stir for 15 minutes.

    • Causality: Strict maintenance of -78 °C prevents the active alkoxysulfonium intermediate from undergoing the Pummerer rearrangement, which generates unwanted thioacetal byproducts.

  • Substrate Addition: Dissolve 1.0 eq of the piperidinol in a minimal amount of anhydrous DCM and add it dropwise to the -78 °C solution. Stir for 45 minutes.

  • Ylide Collapse: Add 5.0 eq of Triethylamine ( Et3​N ) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to 0 °C over 30 minutes.

    • Causality: The base deprotonates the intermediate, triggering the collapse into the ketone and dimethyl sulfide.

  • Quench & Isolation: Quench with water.

    • Critical Step for 3-ol: If oxidizing the 3-ol, perform the extraction quickly and avoid prolonged exposure to basic aqueous conditions, as the resulting 3-piperidinone is highly susceptible to base-catalyzed alpha-enolization and degradation.

References

  • Title: WEE1 INHIBITOR AND PREPARATION AND USE THEREOF - European Patent Office - EP 3943496 A1 Source: epo.org URL: [Link]

  • Title: 1-(5-Nitro-2-pyridinyl)-3-piperidinol (CAS 88374-36-1) Source: reagentdatabase.com URL: [Link]

  • Title: N-(4-methyl-5-nitropyridin-2-yl)acetamide_90765-02-9_Hairui Chemical (Contains CAS 353258-16-9 for 1-(5-nitropyridin-2-yl)piperidin-4-ol) Source: hairuichem.com URL: [Link]

  • Title: Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation Source: beilstein-journals.org URL: [Link]

Sources

Comparative

The Ascendant Role of Nitropyridine Scaffolds in Modern Drug Discovery: A Comparative Guide

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in approved drugs.[1] The introduction of a nitro group to this versatile heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in approved drugs.[1] The introduction of a nitro group to this versatile heterocycle creates nitropyridine derivatives, a class of compounds demonstrating a remarkable breadth of biological activities.[2][3] These derivatives serve not only as crucial synthetic intermediates but also as potent bioactive molecules in their own right, with applications spanning from oncology to infectious diseases.[1][4]

This guide offers a comparative analysis of nitropyridine derivatives in small molecule drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies. We will explore key therapeutic areas where nitropyridines have made a significant impact, compare the efficacy of different derivatives, and provide the rationale behind experimental designs.

The Strategic Advantage of the Nitro Group

The nitro group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly influence the electron density of the pyridine ring, affecting its reactivity and potential interactions with biological targets.[4] This functional group can also participate in hydrogen bonding and influence the metabolic stability of a drug candidate, making it a valuable tool for fine-tuning pharmacological activity.[4] From a synthetic perspective, the nitro group is a versatile handle, readily reduced to an amino group, which can then be further functionalized, allowing for the creation of diverse chemical libraries for high-throughput screening.

Comparative Analysis of Nitropyridine Derivatives in Oncology

Nitropyridine derivatives have emerged as a particularly promising class of anticancer agents, with several distinct mechanisms of action.[5] Here, we compare two prominent classes: microtubule-targeting agents and kinase inhibitors.

Microtubule-Targeting Agents: Disrupting the Cellular Scaffolding

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape.[6] Their disruption is a clinically validated strategy in cancer therapy. A novel class of 3-nitropyridine analogues has been identified as potent microtubule-targeting agents that induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine-site of tubulin.[6][7]

A comparative study of two such analogues, 4AZA2891 and 4AZA2996, revealed their potent anti-proliferative activity across a wide range of cancer cell lines.[2]

CompoundMean GI50 (Molar)Number of Cell Lines with GI50 < 10 nM
4AZA2891 -7.45 (35.5 nM)17 out of 59
4AZA2996 -7.66 (21.9 nM)31 out of 50
Data synthesized from the NCI-60 screen.[2]

These data indicate that 4AZA2996 is generally more potent than 4AZA2891 across the tested cell lines.[2] Notably, these compounds retain their efficacy in cell lines known to express multidrug resistance efflux pumps, suggesting they may overcome common mechanisms of chemotherapy resistance.[2] While these compounds show selectivity for rapidly dividing cancer cells over non-cancerous cells in vitro, they do exhibit neurotoxicity, a known side effect of microtubule-targeting agents.[6][7]

The primary mechanism of these 3-nitropyridine analogues is the destabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[6][8]

Microtubule_Targeting_Pathway Nitropyridine 3-Nitropyridine Analogue Tubulin αβ-Tubulin Heterodimers Nitropyridine->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited) G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of 3-nitropyridine microtubule-targeting agents.

Kinase Inhibitors: Targeting Aberrant Signaling

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Nitropyridine scaffolds have been successfully employed in the design of potent kinase inhibitors. For instance, imidazo[4,5-b]pyridine-based compounds have been developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are key targets in acute myeloid leukemia (AML).[10]

The development of these inhibitors often involves a delicate balance of optimizing potency, selectivity, and pharmacokinetic properties. For example, compound 27e (CCT241736) emerged as a preclinical candidate with a favorable profile.[10]

CompoundAurora-A IC50 (µM)SW620 GI50 (µM)hERG IC50 (µM)Human Liver Microsomal Stability (% metabolized in 30 min)
27e 0.0380.283>2510%
Data from a study on imidazo[4,5-b]pyridine-based kinase inhibitors.[10]

The data demonstrates that compound 27e is a potent inhibitor of Aurora-A kinase and tumor cell growth, with the significant advantage of low affinity for the hERG channel (reducing cardiotoxicity risk) and high stability in human liver microsomes.[10] This highlights the successful optimization of a nitropyridine-derived scaffold for a specific therapeutic application.

The discovery and optimization of nitropyridine-based kinase inhibitors follow a structured workflow.

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Nitropyridine Precursor Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay (GI50) Kinase_Assay->Cell_Assay ADME_Tox ADME/Tox (hERG, Microsomal Stability) Cell_Assay->ADME_Tox Lead_Optimization Lead_Optimization ADME_Tox->Lead_Optimization Iterative Optimization

Caption: A generalized workflow for the development of nitropyridine-based kinase inhibitors.

Comparative Analysis of Nitropyridine Derivatives as Antimicrobial Agents

Beyond oncology, nitropyridine derivatives have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The nitro group is hypothesized to play a key role, potentially being reduced within microbial cells to generate toxic reactive species.[11]

A study of various pyridine derivatives demonstrated a range of minimum inhibitory concentrations (MICs) against different bacterial strains.[12]

Compound ClassE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines 0.2 - 1.30.2 - 1.3
N-alkylated pyridine salts 55 (for compound 61)56 (for compound 66)
α-aminophosphonates 10 - 10010 - 50
Data compiled from studies on various pyridine derivatives.[10][12]

These results highlight the potent and broad-spectrum activity of the 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine class of compounds.[12] The significant differences in MIC values across different structural classes underscore the importance of the substituents on the pyridine ring in determining antimicrobial potency.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

Synthesis of 2-Chloro-5-nitropyridine Derivatives

A common synthetic route to functionalized nitropyridines starts with commercially available precursors like 2-chloro-5-nitropyridine.[6][7]

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the desired nucleophile (e.g., an amine, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).[7]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted nitropyridine.[7]

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the nitropyridine derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1][5]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]

Long-Term Survival Assessment: The Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive death after treatment.[4][15]

Protocol:

  • Cell Seeding: Plate a known number of cells (determined empirically for each cell line) into 6-well plates.[16]

  • Treatment: Allow the cells to attach overnight, then treat with the nitropyridine derivatives for a specified duration.[16]

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, until colonies of at least 50 cells are visible in the control wells.[4]

  • Fixation and Staining: Remove the medium, wash the cells with PBS, and fix them with a solution such as methanol:acetic acid (3:1). Stain the colonies with 0.5% crystal violet.[15]

  • Colony Counting: Count the number of colonies in each well. The plating efficiency and surviving fraction are then calculated to determine the long-term effect of the compound.

Conclusion and Future Directions

Nitropyridine derivatives represent a highly versatile and potent class of molecules in small molecule drug discovery. Their synthetic tractability and the modulatory effects of the nitro group have enabled the development of promising candidates in oncology and infectious diseases. The comparative data presented herein demonstrates the significant potential of these scaffolds, with certain derivatives exhibiting nanomolar potency against cancer cells and broad-spectrum antimicrobial activity.

Future research will likely focus on further optimizing the therapeutic index of these compounds, particularly in mitigating off-target effects such as the neurotoxicity observed with some microtubule-targeting agents. The exploration of novel nitropyridine-based scaffolds and the application of advanced drug delivery systems will undoubtedly expand the therapeutic utility of this remarkable class of compounds.

References

Sources

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